molecular formula C10H12N2O2 B2415175 3-hydroxy-2,2-dimethyl-1H-quinazolin-4-one CAS No. 112484-56-7

3-hydroxy-2,2-dimethyl-1H-quinazolin-4-one

Cat. No.: B2415175
CAS No.: 112484-56-7
M. Wt: 192.218
InChI Key: BWBLXIQMQNYKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-2,2-dimethyl-1H-quinazolin-4-one is a chemical compound belonging to the quinazolin-4-one family, which is recognized in scientific research as a privileged scaffold in medicinal chemistry. Quinazolin-4-one derivatives are the subject of extensive investigation due to their diverse biological activities. Recent research has highlighted the significant potential of this core structure in antiviral drug discovery. For instance, related quinazolin-4-one-based compounds have been developed as potent, non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), a critical target for anti-COVID-19 therapies . These inhibitors work by binding to the enzyme's active site, disrupting viral replication, and have shown excellent antiviral activity in cell-based assays . The specific physicochemical properties, solubility, and melting point for this compound are currently unverified in the searched literature. Similarly, a full safety profile and detailed handling precautions for this specific compound are not yet established. Researchers are advised to consult the safety data sheet and exercise standard laboratory precautions when handling any uncharacterized chemical. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-2,2-dimethyl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-10(2)11-8-6-4-3-5-7(8)9(13)12(10)14/h3-6,11,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBLXIQMQNYKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC2=CC=CC=C2C(=O)N1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112484-56-7
Record name 3-hydroxy-2,2-dimethyl-1,2,3,4-tetrahydroquinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Quinazolinone Derivatives

Traditional methods for constructing the quinazolin-4(3H)-one skeleton primarily rely on accessible starting materials like anthranilic acid and its derivatives. These routes are well-documented and form the basis for many synthetic efforts.

The most conventional approach to quinazolinone synthesis involves the cyclocondensation of anthranilic acid or its derivatives with various reagents. A common one-pot method involves reacting anthranilic acid, an amine, and an orthoester. tandfonline.comijprajournal.com For instance, 3-substituted-quinazolin-4(3H)-ones can be synthesized from the reaction of anthranilic acid, various amines, and trimethyl orthoformate. tandfonline.com Another established route is the Niementowski reaction, which is the condensation of anthranilic acid with acid amides. ijprajournal.com The versatility of anthranilic acid as a precursor allows for the introduction of a wide variety of substituents onto the quinazolinone core. Different catalysts and conditions have been employed to optimize these reactions, including the use of strontium chloride hexahydrate (SrCl₂·6H₂O) as a recyclable catalyst for one-pot condensations under solvent-free conditions. ijprajournal.com

Table 1: Examples of Quinazolinone Synthesis from Anthranilic Acid

Reactants Catalyst/Conditions Product Type Reference
Anthranilic acid, Amine, Orthoester Microwave, 120°C, EtOH 3-Substituted quinazolin-4(3H)-ones tandfonline.com
Anthranilic acid, Benzoyl chloride Pyridine 2-Phenylbenzo[d] tandfonline.comnih.govoxazin-4-one ijprajournal.com
Anthranilic acid, Ortho esters, Amines SrCl₂·6H₂O, Room Temp, Solvent-free 4(3H)-Quinazolinone derivatives ijprajournal.com
Anthranilic acid, Amides Heat (Niementowski Reaction) 4(3H)-Quinazolinone ijprajournal.com

A widely employed two-step strategy for synthesizing 2,3-disubstituted 4(3H)-quinazolinones involves the intermediacy of a 4H-3,1-benzoxazin-4-one. tandfonline.comnih.gov In the first step, anthranilic acid is acylated and cyclized to form the benzoxazinone (B8607429) intermediate. This is commonly achieved by reacting anthranilic acid with an acid anhydride, such as acetic anhydride. tandfonline.comsrce.hr

The resulting benzoxazinone is then treated with a primary amine. The amine attacks the carbonyl group, leading to the opening of the oxazinone ring, followed by cyclization and dehydration to yield the final 2,3-disubstituted quinazolinone. tandfonline.comsrce.hr This method is highly effective for producing a diverse range of quinazolinone derivatives by simply varying the amine used in the second step. tandfonline.com

Development of Novel Synthetic Approaches for 3-Hydroxyquinazolinone Analogues

Recent advancements in synthetic chemistry have focused on developing more efficient, cost-effective, and environmentally friendly methods for quinazolinone synthesis. These include one-pot protocols and the application of green chemistry principles, which are applicable to the synthesis of various analogues, including 3-hydroxyquinazolinones.

One-pot, multi-component reactions have become a cornerstone of modern organic synthesis due to their high efficiency and operational simplicity. Numerous one-pot procedures for synthesizing quinazolinones and their dihydro-analogs have been developed. A common approach involves the three-component reaction of isatoic anhydride, an amine (or ammonium (B1175870) acetate), and an aldehyde or ketone. researchgate.netfgcu.eduijarsct.co.in This method allows for the rapid assembly of the 2,3-dihydroquinazolin-4(1H)-one core. These dihydro-derivatives can subsequently be oxidized to the corresponding quinazolin-4(3H)-ones. fgcu.edunih.gov

Various catalysts have been reported to facilitate these one-pot reactions, including bismuth(III) nitrate (B79036) pentahydrate, cerium(IV) sulfate, and cyanuric chloride, often under solvent-free conditions. fgcu.eduijarsct.co.in A highly efficient one-pot synthesis of 3,4-dihydroquinazolines and quinazolin-4(3H)-ones has also been achieved through a domino three-component reaction of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives under metal-free conditions. acs.org

Green chemistry aims to reduce the environmental impact of chemical processes. In quinazolinone synthesis, this has been achieved through several strategies, including the use of alternative energy sources and eco-friendly solvents.

Microwave irradiation has been successfully employed to accelerate reactions and improve yields, often under solvent-free conditions or in aqueous media. tandfonline.comijprajournal.comtandfonline.com For example, the one-pot synthesis of 3-substituted-quinazolin-4(3H)-ones from anthranilic acid, amines, and an orthoester can be efficiently conducted in ethanol (B145695) under microwave heating. tandfonline.com

Another significant advancement is the use of Deep Eutectic Solvents (DESs) as green reaction media. tandfonline.comrsc.org DESs, such as those based on choline (B1196258) chloride and urea (B33335), have been used as effective and recyclable solvents for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones from a benzoxazinone intermediate and various amines. tandfonline.comsrce.hr The combination of DESs with microwave irradiation represents a particularly powerful green synthetic tool. tandfonline.comtandfonline.com Furthermore, catalyst- and solvent-free methods, relying on direct thermal heating or microwave irradiation of the neat reactants, have been developed for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from anthranilamide and aldehydes. tandfonline.com

Table 2: Comparison of Green Synthetic Methods for Quinazolinones

Green Method Key Features Reactants Example Reference
Microwave Irradiation Reduced reaction time, improved yields. Anthranilic acid, amines, orthoester tandfonline.comtandfonline.com
Deep Eutectic Solvents (DES) Green, recyclable solvent and catalyst. Benzoxazinone, amines tandfonline.comsrce.hrrsc.org
Reusable Catalysts Easy separation, reduced waste. Isatoic anhydride, amines, aldehydes tandfonline.com
Catalyst- & Solvent-Free High atom economy, no solvent waste. Anthranilamide, aldehyde/ketone tandfonline.com

Chemical Modifications and Derivatization Strategies for the 3-Hydroxy-2,2-dimethyl-1H-quinazolin-4-one Scaffold

While specific derivatization of this compound is not extensively documented in the surveyed literature, established chemical transformations of the broader quinazolinone scaffold provide a clear blueprint for potential modifications. The key reactive sites on the target scaffold are the 3-hydroxy group and the aromatic ring.

The 3-hydroxy group is the most probable site for derivatization. Based on the chemistry of hydroxylamines and N-hydroxy amides, this group can undergo:

O-Alkylation: Reaction with alkyl halides in the presence of a base to form 3-alkoxy derivatives.

O-Acylation: Reaction with acyl chlorides or anhydrides to yield 3-acyloxy esters.

The aromatic ring of the quinazolinone core is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The position of substitution would be directed by the existing electron-donating amide and electron-withdrawing carbonyl functionalities.

Furthermore, derivatization strategies reported for other quinazolinones could be adapted. For instance, substituents on the N-3 aryl ring of 3-aryl-quinazolinones have been modified via diazotization followed by coupling with active methylene (B1212753) compounds to generate hydrazono derivatives. mdpi.com Modifications at the C-2 position are also common; for example, a reactive 2-methyl group can be condensed with aldehydes to form 2-styryl derivatives, or a 2-mercapto group can be used as a handle to introduce complex side chains. nih.govresearchgate.net For the this compound scaffold, the gem-dimethyl group at the C-2 position is sterically hindered and generally unreactive, focusing derivatization efforts on the 3-hydroxy position and the benzene (B151609) ring.

Incorporation of Diverse Heterocyclic Moieties

The quinazolinone scaffold is a privileged structure in medicinal chemistry, and its derivatives are of significant interest. nih.gov The incorporation of various heterocyclic moieties onto the quinazolinone core is a common strategy to explore and modify its biological activities. nih.govmdpi.com These modifications can be achieved through various synthetic routes, often targeting the nitrogen atoms or other reactive positions on the quinazolinone ring. nih.govresearchgate.net

A new synthetic route for quinazolin-2,4(1H,3H)-diones substituted with a pyridyl moiety at the N-3 position has been developed through the annulation of anthranilic esters with N-pyridyl ureas. nih.gov This method avoids the need for metal catalysts and produces moderate to good yields. nih.gov

Another approach involves the synthesis of 3-substituted (methyl, ethyl, or phenyl)-3H-quinazolin-4-one derivatives through the condensation of their potassium salts with corresponding isocyanates. researchgate.net Furthermore, 3-amino-2-phenyl quinazolin-4-(3H)-one, prepared from the reaction of benzoxazine (B1645224) with hydrazine (B178648) hydrate (B1144303), can be condensed with aldehydes. nih.gov The resulting Schiff bases can then undergo cyclization with mercaptosuccinic acid to form 1,3-thiazolidin-4-ones. nih.gov

The diazotization of 3-(4-aminophenyl)-2-methyl-3H-quinazolin-4-one followed by reaction with active methylene compounds leads to hydrazono quinazolinone derivatives. These intermediates can then be cyclized with hydrazine hydrate or phenyl hydrazine to afford pyrazolin-5-one derivatives attached to the quinazolinone core. mdpi.com

A summary of synthetic strategies for incorporating heterocyclic moieties is presented in the table below.

Heterocyclic Moiety Synthetic Strategy Reactants Resulting Structure
PyridylAnnulationSubstituted anthranilic esters, 1,1-dimethyl-3-(pyridin-2-yl) ureas3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-dione
Pyrazolin-5-oneDiazotization followed by cyclization3-(4-aminophenyl)-2-methyl-3H-quinazolin-4-one, active methylene compounds, hydrazine hydrate/phenyl hydrazinePyrazolin-5-one derivatives of 3H-quinazolin-4-one
1,3-Thiazolidin-4-oneCondensation and cyclization3-amino-2-phenyl quinazolin-4-(3H)-one, aldehydes, mercaptosuccinic acid1,3-thiazolidin-4-one substituted quinazolinone

Structure Activity Relationship Sar Studies of 3 Hydroxy 2,2 Dimethyl 1h Quinazolin 4 One Analogues

Systematic Analysis of Substituent Effects on Biological Potency

Influence of Alkyl/Aryl Substitutions at Position 2

The substitution at the C2 position of the quinazolinone core is a critical determinant of biological activity. nih.gov While the parent compound features a dimethyl substitution, studies on a wide array of analogues have shown that modifying this position with different alkyl and aryl groups can drastically alter the compound's potency and target specificity.

Research indicates that the presence of methyl, amine, or thiol groups at position 2 is often essential for antimicrobial activities. nih.gov Furthermore, the introduction of larger aromatic or heteroaromatic rings at this position has been a common strategy in the development of potent anticancer agents. nih.gov

Aryl Substitutions: The replacement of alkyl groups with substituted phenyl or naphthyl rings at C2 has been explored for antiproliferative activity. nih.gov Studies comparing these substitutions found that phenyl-substituted compounds generally exhibited better cytotoxic activity than their naphthyl-substituted counterparts, suggesting that the bulkier naphthyl group may be unfavorable for activity in this class of compounds. nih.gov For instance, analogues with a 2-methoxyphenyl substitution have shown remarkable profiles against various cancer cell lines. nih.gov

Steric Effects: The rotational barriers around the bond connecting an aryl group at N3 and the quinazolinone core are influenced by the substituent at C2. The steric repulsion between the group at C2 and the substituent at N3 can affect the molecule's conformation and, consequently, its interaction with a biological target. elsevierpure.com Replacing a smaller alkyl group with a larger aryl group at C2 can alleviate this steric repulsion, thereby influencing the molecule's rotational stability and biological activity. elsevierpure.com

Interactive Table: Effect of C2-Substitutions on Biological Activity

Compound Series C2-Substituent Observed Activity
Quinazolinone Analogues Methyl, Thiol Essential for antimicrobial properties nih.gov
Antiproliferative Series Phenyl Moderate to high cytotoxic activity nih.gov
Antiproliferative Series Naphthyl Generally unfavorable for cytotoxic activity nih.gov

Impact of Substitutions at Position 3 (N3)

The N3 position of the quinazolin-4(3H)-one scaffold is another key site for chemical modification that significantly impacts biological potency. For antimicrobial activity, the presence of a substituted aromatic ring at this position is considered essential. nih.gov The parent compound's 3-hydroxy group is a key functional group that can participate in crucial binding interactions.

Role of Halogenation and Other Substituents on the Fused Benzo Ring (Positions 6, 7, 8)

Modifications on the fused benzene (B151609) ring, particularly at positions 6, 7, and 8, play a pivotal role in modulating the lipophilicity, electronic distribution, and ultimately, the biological activity of quinazolinone derivatives. Halogenation is a frequently employed strategy to enhance potency.

Halogenation: Structure-activity relationship studies have consistently shown that the introduction of halogen atoms, such as iodine, at positions 6 and 8 can significantly improve antibacterial activity. nih.gov For example, 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones have demonstrated enhanced antimicrobial profiles. nih.gov Similarly, the presence of a fluoro group, often in combination with other modifications, has been associated with potent activity in various quinazolinone-based inhibitors. nih.gov

Other Substituents: Beyond halogens, other groups on the benzo ring also influence activity. For antimycobacterial agents, studies have found that electron-withdrawing and lipophilic substituents on this ring are highly beneficial for activity, while electron-donating groups are generally not well-tolerated. nih.gov Methoxy groups, particularly at positions 6 and 7, have been incorporated into designs for multi-kinase inhibitors. nih.gov

Interactive Table: Influence of Benzo Ring Substituents

Position(s) Substituent Effect on Biological Activity
6, 8 Iodine (I) Significantly improved antibacterial activity nih.gov
6, 7, 8 Electron-withdrawing, lipophilic groups Beneficial for antimycobacterial activity nih.gov
6, 7 Methoxy (OCH₃) Incorporated in potent kinase inhibitors nih.gov

Pharmacophore Elucidation and Molecular Requirements for Activity

Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are used to identify the key chemical features essential for the biological activity of quinazolin-4(3H)-one analogues. These models help in understanding the molecular requirements for potent receptor binding. unar.ac.id

A general pharmacophore model for many biologically active quinazolinones includes key hydrogen bonding sites and defined hydrophobic domains. wikipedia.org

Identification of Hydrophobic Domains

Hydrophobic interactions are crucial for the anchoring of quinazolinone derivatives within the binding pockets of their target proteins. The fused benzo ring of the quinazolinone core and any aryl substituents at the C2 and N3 positions are primary contributors to these interactions. unar.ac.idwikipedia.org

In 3D-QSAR studies, specific regions around the molecule are identified where hydrophobic groups enhance activity. For instance, contour maps from Comparative Molecular Similarity Indices Analysis (CoMSIA) have identified hydrophobic regions near the N1 atom of the quinazolinone scaffold and adjacent to the aryl ring substituted at C2. unar.ac.id The aromatic rings of the compound often fit into hydrophobic spaces formed by the aromatic rings of amino acid residues, such as tyrosine, in the target's active site. wikipedia.org

Characterization of Electron Donor and Hydrogen Bonding Sites

Hydrogen bonds are fundamental to the specific recognition and binding of quinazolinone analogues to their biological targets. The quinazolin-4(3H)-one scaffold itself contains key sites for these interactions.

Hydrogen Bond Acceptors: The carbonyl oxygen at the C4 position is a primary hydrogen bond acceptor. This feature is critical for the interaction of quinazolinone-based kinase inhibitors, where the C4=O group often forms a hydrogen bond with a backbone NH group in the hinge region of the kinase. nih.gov

Hydrogen Bond Donors: The N3-substituent is a crucial hydrogen bond donor. In the parent compound, the 3-hydroxy group (-OH) serves this role effectively. In other analogues, an N-H bond at position 3 or other donor groups on substituents can fulfill this function. wikipedia.org

Pharmacophore models for TRPV1 antagonists, for example, explicitly define the necessity of both a hydrogen-bond acceptor and a hydrogen-bond donor for activity. wikipedia.org Crystal structures of quinazolinone inhibitors in complex with their target enzymes have confirmed these interactions, showing the quinazolinone moiety forming multiple hydrogen bonds with key amino acid residues like glycine and serine. nih.gov

Mechanistic Investigations of Biological Activities

Enzyme Inhibition Studies

The bacterial enzyme DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial agents due to its essential role in DNA replication, repair, and recombination. The B subunit of DNA gyrase (GyrB) possesses ATPase activity, which is crucial for the enzyme's function. The 4-hydroxy-2-quinolone moiety has been identified as a key pharmacophore for GyrB inhibition. nih.gov

Derivatives containing an N-quinazolinone moiety have been investigated as inhibitors of Staphylococcus aureus GyrB. nih.gov Molecular docking studies suggest that the 4-oxoquinazolin moiety plays a significant role in the binding to the enzyme's ATP binding site. Specifically, the carbonyl group of the 4-oxoquinazolin is predicted to form water-mediated interactions that are important for its inhibitory activity. nih.gov The core 4-hydroxy-2-quinolone fragment is considered essential for binding to GyrB, with its carbamoyl group forming hydrogen bonds with Arg144 and its 4-hydroxyl group interacting with Glu58 and Arg84. nih.gov A hit compound from a structural search, which contains a 4-oxoquinazolin moiety, demonstrated moderate inhibition of S. aureus GyrB with an IC50 of 1.21 µM. nih.gov

Table 1: Inhibition of S. aureus DNA Gyrase B by a 4-oxoquinazolin-containing compound.

CompoundTarget EnzymeIC50 (µM)
f1 (AG-690/11765367)S. aureus GyrB1.21

The reverse transcriptase (RT) of Human Immunodeficiency Virus type 1 (HIV-1) is a multifunctional enzyme with both DNA polymerase and ribonuclease H (RNase H) activities, both of which are essential for viral replication. nih.govplos.org While numerous inhibitors target the polymerase function, the RNase H active site remains a less exploited target. nih.govplos.org A series of 3-hydroxyquinazoline-2,4(1H,3H)-diones has been designed and synthesized as inhibitors of HIV-1 RT-associated RNase H. nih.gov

Biochemical characterization of these derivatives revealed that many effectively inhibit HIV-1 RNase H activity at sub-micromolar to low micromolar concentrations. nih.gov One of the most potent compounds in this series, designated as II-4, exhibited an IC50 value of 0.41 ± 0.13 µM against HIV-1 RNase H. nih.gov This potency was nearly five times lower than that of the reference inhibitor β-thujaplicinol. nih.gov The inhibitory mechanism is believed to involve the chelation of the two divalent metal ions, typically Mg2+, present in the RNase H active site, which are essential for its catalytic activity. This chelation is facilitated by the oxygen atoms in the 3-hydroxyquinazoline-2,4(1H,3H)-dione scaffold. researchgate.net

Table 2: Inhibitory Activity of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives against HIV-1 RNase H.

CompoundTarget EnzymeIC50 (µM)
II-4HIV-1 RNase H0.41 ± 0.13
β-thujaplicinol (reference)HIV-1 RNase H~2.0

HIV-1 integrase (IN) is another crucial enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. harvard.edu The development of dual inhibitors that can target both RNase H and IN is a promising strategy for anti-HIV therapy. The same series of 3-hydroxyquinazoline-2,4(1H,3H)-diones that inhibit RNase H has also been evaluated for its activity against HIV-1 integrase. nih.gov

The compound II-4, which was potent against RNase H, also demonstrated effective inhibition of the strand transfer activity of HIV-1 IN, with an IC50 value of 0.85 ± 0.18 µM. nih.govnih.gov However, it was less potent than the clinically used integrase inhibitor raltegravir (IC50 = 71 ± 14 nM). nih.gov Molecular modeling studies have supported the role of the 3-hydroxyquinazoline-2,4(1H,3H)-dione scaffold as a valuable lead for further optimization of dual RNase H and IN inhibitors. nih.gov

Table 3: Inhibitory Activity of a 3-hydroxyquinazoline-2,4(1H,3H)-dione derivative against HIV-1 Integrase.

CompoundTarget EnzymeIC50 (µM)
II-4HIV-1 Integrase (strand transfer)0.85 ± 0.18
Raltegravir (reference)HIV-1 Integrase (strand transfer)0.071 ± 0.014

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov The tumor-associated isoforms, CA IX and CA XII, are expressed in various types of cancer and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. nih.govnih.gov Consequently, they are attractive targets for the development of anticancer drugs. nih.gov

The 3-hydroxyquinazoline-2,4-dione scaffold has been identified as a useful template for developing potent inhibitors of hCA IX and XII. nih.gov A series of derivatives with different substituents on the fused benzo ring were synthesized and evaluated. Several of these compounds exhibited nanomolar inhibitory activity against hCA IX and XII, while showing selectivity over the cytosolic isoforms hCA I and II. nih.gov This selectivity is crucial for minimizing off-target effects. Certain derivatives also demonstrated antiproliferative activity against HT-29 colon cancer cells under both normoxic and hypoxic conditions. nih.gov

Table 4: Inhibitory Activity of selected 3-hydroxyquinazoline-2,4-dione derivatives against human Carbonic Anhydrase isoforms.

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
12 >10000>1000025.34.8
14 >10000>1000045.85.2
15 >10000>1000078.66.5
19 >10000>1000012.17.2

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, playing a key role in cell growth, proliferation, and survival. nih.gov Similarly, histone deacetylases (HDACs) are critical epigenetic regulators often overexpressed in tumors. mdpi.com The simultaneous inhibition of both PI3K and HDACs is an emerging therapeutic strategy in oncology. nih.gov

Quinazoline-based compounds have been developed as dual inhibitors of PI3K and HDACs. nih.govfrontiersin.org The design of these dual inhibitors often involves incorporating a zinc-binding group, such as hydroxamic acid, which is a pharmacophore for HDAC inhibition, onto a quinazoline-based PI3K pharmacophore via a suitable linker. frontiersin.orgscispace.com Structure-activity relationship studies have led to the identification of lead compounds that inhibit both PI3K and HDACs with nanomolar potencies and demonstrate significant antiproliferative activity in cancer cell lines. scispace.com These dual inhibitors have been shown to modulate the expression of downstream targets of both pathways, such as p-AKT and acetylated histone H3, leading to cell cycle arrest and apoptosis. scispace.com

Table 5: Example of a Quinazoline-based Dual PI3K/HDAC Inhibitor's Potency.

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)HDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)
23 2.612.81.113.915.621.211.82.1

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a key enzyme in the viral life cycle, responsible for cleaving viral polyproteins to produce functional proteins required for viral replication. nih.gov This makes it a prime target for the development of antiviral drugs. nih.gov Quinazolinone derivatives have been designed and investigated as potential inhibitors of SARS-CoV-2 3CLpro.

In silico studies, including docking and molecular dynamics simulations, have shown that quinazolinone derivatives can interact strongly with the active catalytic dyad (Cys-His) of the protease, which is expected to block its function. Several synthesized compounds have demonstrated inhibitory potential against SARS-CoV-2 3CLpro in the low micromolar range, with some exhibiting IC50 values as low as 0.44 µM. Furthermore, these compounds have shown low cytotoxicity in VeroE6 cells, indicating a favorable preliminary safety profile. These findings suggest that the quinazolinone scaffold is a promising starting point for the development of novel anti-COVID-19 therapeutics. nih.govresearchgate.net

Table 6: Inhibitory Potential of selected Quinazolinone derivatives against SARS-CoV-2 3CLpro.

CompoundIC50 (µM)
5b 1.58
5c 1.25
5i 1.97
5j 0.44
5l 2.56

Table of Compound Names

Abbreviation/CodeFull Chemical Name
II-4Not explicitly defined in the provided context, refers to a specific 3-hydroxyquinazoline-2,4(1H,3H)-dione derivative.
f1 (AG-690/11765367)A specific N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide derivative.
12, 14, 15, 19Specific derivatives of 3-hydroxyquinazoline-2,4-dione with substituents on the fused benzo ring.
23A specific 4-methyl quinazoline (B50416) derivative designed as a dual PI3K/HDAC inhibitor.
5b, 5c, 5i, 5j, 5lSpecific derivatives of 6-fluoro-3-(4-fluorophenyl)-2-mercaptoquinazolin-4(3H)-one.
RaltegravirN-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-((5-methyl-1,3,4-oxadiazol-2-yl)formamido)ethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide
β-thujaplicinol2-hydroxy-4-isopropyl-cyclohepta-2,4,6-trien-1-one

Cytosolic Phospholipase A2 (cPLA2) and Secretory Phospholipase A2 (sPLA2) Inhibition

There is currently no specific information available detailing the inhibitory activity of 3-hydroxy-2,2-dimethyl-1H-quinazolin-4-one against cytosolic phospholipase A2 (cPLA2) and secretory phospholipase A2 (sPLA2).

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

While the quinazolin-4(3H)-one core structure is a well-known pharmacophore for inhibiting Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, specific studies on this compound are not available. Research on other quinazolinone derivatives has shown they can act as ATP competitive type-I inhibitors against EGFR kinase. nih.govnih.gov This mechanism involves the molecule binding to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation and subsequent activation of downstream signaling pathways that contribute to tumor cell proliferation. nih.gov Molecular docking studies of some derivatives have indicated interactions with key residues like Asp855 within the DFG motif of the ATP-binding site. nih.gov

Interactions with Cellular Processes and Macromolecules

Induction of Apoptosis Pathways

Specific studies detailing the induction of apoptosis pathways by this compound are not present in the available literature. However, research on other quinazoline derivatives demonstrates a capacity to induce programmed cell death. For instance, some derivatives have been shown to trigger apoptosis through the accumulation of reactive oxygen species (ROS). nih.gov Others elicit apoptosis by downregulating the EGFR signaling pathway and its downstream effectors such as PI3K, AKT, and mTOR, which is associated with an increased expression of pro-apoptotic genes (e.g., P53, PUMA, Bax, caspases) and a decrease in anti-apoptotic genes (e.g., Bcl2). nih.gov

Modulation of Cell Cycle Progression (e.g., G2-M phase arrest)

There is no specific data on how this compound modulates cell cycle progression. Studies on structurally related quinazolin-4(3H)-one compounds have reported the ability to induce cell cycle arrest, particularly at the G2/M phase. nih.govnih.govrsc.org This arrest prevents cells from entering mitosis, thereby inhibiting cell division and proliferation. The mechanism for some derivatives involves the modulation of cell cycle regulatory proteins. nih.gov

Mechanism of Action as Radiosensitizers

Information regarding the mechanism of action of this compound as a radiosensitizer is not available in the current scientific literature.

Interaction with Cell Wall and DNA Structures in Antimicrobial Contexts

While the broad class of quinazolinones has been investigated for antimicrobial properties, the specific interactions of this compound with microbial cell walls and DNA have not been documented. Research on other quinoline and quinazolinone derivatives suggests a potential mechanism of action involving the inhibition of bacterial DNA gyrase and type IV topoisomerase. eco-vector.com This inhibition disrupts DNA synthesis and replication, ultimately leading to bacterial cell death. eco-vector.com There is no specific information available concerning direct interactions with the cell wall.

Selective Modification of Protein Sulfhydryl (SH) Groups

The selective modification of protein sulfhydryl (SH) groups, primarily found in cysteine residues, is a critical mechanism for altering protein function and is a strategy employed by various pharmacologically active compounds. While the quinazoline scaffold can be functionalized to act as a carrier for reactive moieties that target cysteine residues, the intrinsic reactivity of this compound towards sulfhydryl groups is not well-documented in publicly available research.

Generally, the modification of cysteine residues by small molecules occurs through mechanisms such as Michael addition, where an electrophilic α,β-unsaturated carbonyl group reacts with the nucleophilic thiol of cysteine researchgate.netresearchgate.netexplorationpub.comexplorationpub.com. The structure of this compound, with its saturated 2-position, lacks the typical electrophilic center that would readily react with sulfhydryl groups via a Michael-type addition.

However, it is noteworthy that certain quinazoline derivatives have been designed as covalent inhibitors that target cysteine residues in proteins. For instance, a novel warhead, alpha-chlorofluoroacetamide (CFA), when attached to a quinazoline moiety, has been shown to form a covalent bond with the Cys797 residue of the Epidermal Growth Factor Receptor (EGFR) nih.gov. This indicates that the quinazoline structure can serve as a scaffold for delivering cysteine-reactive groups. The toxicity of some quinazolinone metabolites has been attributed to the formation of reactive electrophilic intermediates, such as arene oxides, which can form covalent adducts with nucleophilic sites on DNA, RNA, and proteins nih.gov.

Genotoxicity and Mutagenic Potential

The assessment of genotoxicity and mutagenic potential is a crucial aspect of evaluating the safety profile of any chemical compound. For quinazoline derivatives, the genotoxic and mutagenic effects appear to be highly dependent on the specific substitution pattern of the molecule.

A study investigating a series of 2,3-substituted quinazolinone derivatives found them to be non-genotoxic and capable of decreasing the levels of DNA lesions induced by oxidants such as hydrogen peroxide and Fe²⁺ ions nih.gov. This suggests that some quinazolinones may even possess protective effects against DNA damage. However, other studies on different quinoline and quinazoline analogues have reported mutagenic activity in the Ames test nih.govresearchgate.net. The Ames test is a widely used method that utilizes bacteria to assess the mutagenic potential of chemical compounds wikipedia.orggenetics-gsa.org. A positive result in the Ames test indicates that the chemical can cause mutations in the DNA of the test organism and may, therefore, be a potential carcinogen wikipedia.org.

CompoundAmes Test StrainMetabolic Activation (S9)Result
QuinolineTA100WithMutagenic
8-HydroxyquinolineTA100WithMutagenic
Quinoline 7,8-oxideTA100WithMutagenic
N-methyl-quinoline 5,6-oxideTA100WithWeakly Mutagenic
trans-quinoline-5,6,7,8-dioxideTA100With and WithoutWeakly Mutagenic

It is important to emphasize that these results are for related quinoline structures and not for this compound. The substitution pattern, including the presence and position of hydroxyl and dimethyl groups, can significantly alter the biological activity and toxicological profile of the molecule. Therefore, without specific testing, the genotoxic and mutagenic potential of this compound remains undetermined.

Metal Ion Chelation in Biological Systems

The 3-hydroxy-4-quinazolinone scaffold is a recognized chelating motif for various metal ions, a property that is central to some of its observed biological activities. The arrangement of the hydroxyl group at the 3-position and the carbonyl group at the 4-position creates a bidentate coordination site that can effectively bind to metal ions.

Research on related 3-hydroxy-4-pyridinones, which share a similar chelating moiety, has demonstrated their strong affinity for hard metal ions like Fe(III) nih.govresearchgate.net. This has led to their investigation and use in chelation therapy for iron overload nih.gov. Similarly, derivatives of 3-hydroxyquinazoline-2,4(1H,3H)-dione have been designed as metal ion chelators with potent biological activities nih.gov.

A study on 2-carboxy ethyl-3-hydroxy-4(3H) quinazolinone (CEHQO), a compound structurally related to this compound, has provided quantitative data on its ability to form complexes with several divalent transition metal ions. The stability constants of these metal complexes are a measure of the strength of the interaction between the ligand and the metal ion.

Metal Ionlog K1log K2
Co(II)4.503.80
Ni(II)4.954.10
Cu(II)7.406.10
Zn(II)5.504.50

Data from a study on the related compound 2-carboxy ethyl-3-hydroxy-4(3H) quinazolinone (CEHQO) allresearchjournal.com. log K1 and log K2 represent the stepwise formation constants for the 1:1 and 1:2 metal-ligand complexes, respectively.

The data indicates that the 3-hydroxy-4(3H) quinazolinone structure forms stable complexes with these metal ions, with the stability generally following the Irving-Williams series (Co(II) < Ni(II) < Cu(II) > Zn(II)) allresearchjournal.com. The ability to chelate essential metal ions like copper, zinc, and iron can have profound effects on various biological processes, including enzymatic activity and cellular signaling. For example, the anti-HCV activity of some 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives is believed to be due to their ability to chelate Mg²⁺ ions in the catalytic center of the HCV NS5B polymerase nih.gov.

While specific stability constants for this compound are not available in the reviewed literature, the existing data on analogous compounds strongly suggests that it would also exhibit significant metal ion chelating properties, particularly for ferric iron (Fe³⁺).

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when bound to a target protein. For the quinazolinone scaffold, docking studies have been extensively used to elucidate interactions with a wide array of biological targets, suggesting potential therapeutic applications.

Researchers have performed docking simulations to understand how quinazolinone derivatives interact with enzymes implicated in cancer, infectious diseases, and metabolic disorders. For instance, studies have successfully docked novel quinazolinone Schiff base derivatives into the active site of the DNA gyrase enzyme, which is a crucial target for antibacterial agents. nih.gov These simulations help predict the conformation and orientation of the ligand within the binding site. nih.gov Similarly, quinazolinone derivatives have been docked against matrix metalloproteinase-13 (MMP-13), a target for osteoarthritis treatment, identifying key residues like Ala238, Thr245, and Met253 as important for binding. nih.gov

Other key protein targets that have been investigated include:

Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK): Docking of 2,3-disubstituted quinazolin-4-(3H)-ones into the ATP binding site of EGFR-TK has been performed to rationalize their anticancer activity. ekb.eg

BRAFV600E: Hybrid molecules incorporating the quinazolin-4-one moiety have been designed and docked as dual inhibitors of EGFR and the BRAFV600E mutant protein, another important target in cancer therapy. nih.gov

SARS-CoV-2 Main Protease (Mpro): Non-covalent inhibitors based on the quinazolin-4-one scaffold have been identified and their binding modes with the viral protease have been explored through docking, revealing a noncanonical binding mechanism. nih.gov

Metabolic Enzymes: The inhibitory potential of quinazolin-4(3H)-one derivatives has been assessed against enzymes like Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and α-Glycosidase through molecular docking to understand ligand-enzyme interactions. bezmialem.edu.tr

Tubulin: The colchicine (B1669291) binding pocket of tubulin has been another target for quinazolinone analogs, with docking studies highlighting conserved interactions that explain their cytotoxic effects and inhibition of microtubule formation. nih.gov

These studies consistently reveal that the quinazolinone core serves as a critical scaffold for establishing key interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the active sites of these diverse proteins.

In Silico Prediction of Binding Affinities and Modes

Beyond predicting the binding pose, computational methods are employed to estimate the binding affinity between a ligand and its target, often expressed as a docking score or binding free energy. These predictions are crucial for prioritizing compounds for synthesis and biological testing.

For a series of quinazolin-4(3H)-one derivatives designed as multitarget metabolic enzyme inhibitors, docking scores were calculated to quantify their binding potential. The most active compound yielded scores of -7.31, -7.59, -6.66, -6.93, and -7.11 kcal/mol for AChE, BChE, hCA I, hCA II, and α-Gly, respectively, indicating favorable binding energies. bezmialem.edu.tr In another study targeting glucokinase (GK) activators, the binding free energy of active quinazolin-4-one derivatives was studied to understand their interactions with key residues in the allosteric site of the enzyme (PDB ID: 1V4S). researchgate.net

The predicted binding modes provide a detailed picture of the intermolecular interactions driving complex formation. For example, in the study of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as inhibitors of the bacterial DNA gyrase B (GyrB) subunit, the binding mode was predicted to be similar to other known inhibitors. nih.gov Specifically, the 4-oxoquinazolin fragment was predicted to occupy a sub-pocket surrounded by hydrophobic residues like Asn54 and Ile86, while other parts of the molecule formed crucial hydrogen bonds. nih.gov Similarly, when a novel 4-hydroxyquinazoline (B93491) derivative, compound B1, was docked with Poly(ADP-ribose) polymerase (PARP), analysis showed that hydrogen bonds with residues ASP766, GLY863, and SER904 were critical for its binding. mdpi.com The heightened binding energy calculated for this complex was a strong indicator of the substantial affinity between the compound and the protein. mdpi.com

Compound ClassTarget ProteinPredicted Binding Affinity (Docking Score)Key Interacting Residues
Quinazolin-4(3H)-one DerivativeAChE-7.31 kcal/molN/A
Quinazolin-4(3H)-one DerivativeBChE-7.59 kcal/molN/A
4-Hydroxyquinazoline Derivative (B1)PARPHigh Binding EnergyASP766, GLY863, SER904
N-quinazolinone hybridDNA Gyrase B (GyrB)N/AAsn54, Ile86 (hydrophobic pocket)
Quinazolinone DerivativeMMP-13N/AAla238, Thr245, Met253

Analysis of Molecular Dynamics Simulations to Elucidate Conformational Changes

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and conformational changes over time. MD simulations are performed on docked complexes to validate the binding poses and assess the stability of key interactions.

MD simulations are also employed to understand the dynamic behavior of quinazolinone-based compounds targeting metabolic enzymes, helping to confirm the stability of the interactions predicted by initial docking studies. bezmialem.edu.tr These simulations provide a more realistic representation of the physiological environment and strengthen the confidence in the predicted binding modes.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. For quinazolinone derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly valuable.

A 3D-QSAR study on quinazolinone derivatives as MMP-13 inhibitors led to the construction of reliable CoMFA and CoMSIA models. nih.gov These models showed good statistical significance, with a CoMFA q² of 0.646 and a CoMSIA q² of 0.704, indicating strong predictive power. nih.gov The contour maps generated from these models provided crucial insights for structural optimization, indicating that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were the primary influencers of inhibitory activity. nih.gov

In another study, 3D-QSAR analysis was applied to a series of 4(3H)-quinazolinone derivatives with dithiocarbamate (B8719985) side chains targeting thymidylate synthase (TS), a key enzyme for DNA biosynthesis. nih.gov The robust QSAR model and its 3D contour maps provided clear guidelines for the structural optimization of these antifolates. nih.gov Similarly, a CoMFA model was built for quinazolinone derivatives containing hydrazone structures to guide the future design of novel antitumor agents. rsc.org These QSAR models are powerful tools for rationally designing new compounds with enhanced potency by predicting their activity before synthesis.

QSAR ModelTargetKey Statistical Parameter (q²)Primary Influencing Fields
CoMFAMMP-130.646Electrostatic, Hydrophobic, H-bond Acceptor
CoMSIAMMP-130.704Electrostatic, Hydrophobic, H-bond Acceptor
3D-QSARThymidylate Synthase (TS)N/AN/A
CoMFAAntitumor Activity (A549/PC-3)Good predictive powerN/A

Bioinformatics Approaches for Target Identification

Bioinformatics and computer-aided drug design strategies are instrumental in identifying novel biological targets for existing chemical scaffolds. For the quinazolinone core, such approaches have been used to discover new therapeutic opportunities.

One effective strategy involves using a known pharmacophore or fragment to search large chemical databases for novel compounds that might interact with a specific target. In one study, the 4-hydroxy-2-quinolone fragment, known to be essential for binding to the ATP binding site of S. aureus GyrB, was used as a query to search the Specs database of purchasable compounds. nih.gov This search led to the identification of a hit compound that contained a 4-oxoquinazolin moiety, revealing it as a novel and potent inhibitor of the target protein. nih.gov This ligand-based virtual screening approach successfully identified a new chemical series for a validated antibacterial target, demonstrating the power of bioinformatics in hit identification and drug discovery. nih.gov

Future Research Directions and Therapeutic Potential

Rational Design and Synthesis of Novel, Potent, and Selective Analogues

The core structure of 3-hydroxy-2,2-dimethyl-1H-quinazolin-4-one offers a versatile template for rational drug design. Future efforts will likely focus on synthesizing novel analogues with improved potency, selectivity, and pharmacokinetic profiles. This can be achieved by systematically modifying the core scaffold. For instance, structure-activity relationship (SAR) studies on other quinazolinones have shown that substitutions at various positions on the quinazoline (B50416) ring can dramatically influence biological activity. nih.gov

Researchers have successfully designed quinazolinone derivatives to target specific enzymes, such as VEGFR-2 in cancer therapy and phosphodiesterase 4 (PDE4) for treating asthma. dovepress.comresearchgate.net For example, a series of quinazolin-4(3H)-ones bearing a urea (B33335) functionality was designed to inhibit VEGFR-2, with some compounds showing potent anticancer effects. dovepress.com Similarly, by identifying a common pharmacophore among known PDE4 inhibitors, new quinazolinone derivatives were developed with promising activity for asthma treatment. researchgate.net This rational design approach, guided by computational modeling and SAR studies, can be applied to this compound to create analogues targeting a wide range of diseases.

Future work could involve creating a library of derivatives by introducing various substituents on the benzene (B151609) ring or by modifying the 2,2-dimethyl and 3-hydroxy groups. These new compounds would then be screened against various biological targets to identify lead candidates for further development.

Target EnzymeRationale for Quinazolinone-based Inhibitor DesignExample Lead Compound ClassReference
VEGFR-2The quinazoline nucleus is a common feature in clinically approved anticancer agents that target tyrosine kinases.Quinazolin-4(3H)-ones with urea functionality dovepress.com
SARS-CoV-2 MproBased on the structure of baicalein, a known inhibitor, a quinazolin-4-one scaffold was identified as a non-covalent inhibitor.5,6,7-trihydroxy-quinazolin-4-one derivatives nih.gov
PDE4Designed based on a common pharmacophore model of known PDE4 inhibitors like rolipram (B1679513) and nitraquazone.2,3-disubstituted-quinazolinone derivatives researchgate.net
Glucokinase (GK)Designed to create activators lacking the toxicity-producing attributes of previous candidates.2-substituted quinazolinone thiazole (B1198619) acetates researchgate.net

Exploration of Multi-Targeting Strategies for Complex Diseases

Multifactorial diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways, making them difficult to treat with single-target drugs. nih.gov The development of multi-target-directed ligands (MTDLs) is a promising strategy to address this complexity by modulating several targets simultaneously. nih.govresearchgate.net The quinazolinone scaffold is exceptionally well-suited for this approach.

For instance, researchers have designed quinazolin-4-one derivatives that co-target Poly(ADP-ribose) polymerase-1 (PARP-1) and Bromodomain-containing protein 4 (BRD4) for breast cancer therapy. nih.gov In the context of Alzheimer's disease, aminoquinazolin-4(3H)-one derivatives have been investigated as multitargeting agents that can inhibit both Monoamine oxidase B (MAO-B) and Beta-site APP cleaving enzyme 1 (BACE1), two key enzymes in the disease's progression. strath.ac.ukresearchgate.net These studies demonstrate the potential to engineer quinazolinone-based compounds that can produce synergistic effects and overcome drug resistance.

Future research on this compound could explore its potential as a platform for designing MTDLs. By integrating pharmacophores known to interact with different targets into a single molecule, novel analogues could be synthesized to tackle complex diseases more effectively.

Disease AreaDual TargetsRationaleExample Derivative ClassReference
CancerEGFR and BRAFV600ETo overcome resistance and improve efficacy in cancers with mutations in both pathways.Quinazolin-4-one/3-cyanopyridin-2-one hybrids nih.gov
Alzheimer's DiseaseMAO-B and BACE1To simultaneously reduce oxidative stress and the production of amyloid-β peptide.Aminoquinazolinone-hydrazone derivatives strath.ac.uk
Breast CancerPARP-1 and BRD4To combine synthetic lethality (PARP inhibition) with the suppression of oncogene expression (BRD4 inhibition).Quinazolin-4(3H)-one derivatives with linkers nih.gov

Development of Hybrid Compounds with Enhanced Efficacy

Molecular hybridization, which involves combining two or more distinct pharmacophores into a single molecule, is a powerful strategy in drug discovery to create compounds with improved affinity, better efficacy, and novel mechanisms of action. nih.govmdpi.com The quinazolin-4-one nucleus has been successfully used as a scaffold for creating such hybrid molecules.

A notable example is the development of hybrid compounds comprising quinazolin-4-one and 3-cyanopyridin-2-one structures, which act as dual inhibitors of EGFR and BRAFV600E for cancer treatment. nih.govresearchgate.net Another study involved synthesizing hybrid molecules bearing both a quinazolin-4-one scaffold and a phenol (B47542) group, which are known for their antioxidant properties. mdpi.commdpi.com This combination aimed to leverage the biological activities of both moieties to create potent antioxidant agents. mdpi.commdpi.com Similarly, hybrid compounds linking quinazolin-4-ones to N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as novel antibacterial agents targeting DNA gyrase B. nih.gov

Future research could focus on creating hybrid compounds based on the this compound structure. By linking it to other known pharmacophores, it may be possible to develop novel therapeutics with enhanced potency or a dual mode of action for treating a variety of conditions, from infections to cancer.

Elucidation of Unidentified Biological Targets and Complementary Mechanisms of Action

The broad spectrum of biological activities reported for quinazolinone derivatives—including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial effects—suggests that this chemical class may interact with a multitude of biological targets, some of which may not yet be identified. researchgate.netmdpi.comresearchgate.net

For example, certain 2-styrylquinazolin-4(3H)-ones have been identified as broad-spectrum cytotoxic agents that act by inhibiting tubulin polymerization, a mechanism crucial for cell division and a key target for anticancer drugs. nih.govrsc.org Other research has pointed to novel targets in infectious diseases; 2,3-dihydroquinazolin-4(1H)-one derivatives have shown promise as anti-leishmanial agents by targeting enzymes specific to the parasite, such as Pyridoxal Kinase and Trypanothione Reductase. mdpi.com Furthermore, novel 2-amino-quinazolin-4(3H)-one derivatives were recently identified as potent inhibitors of coronaviruses like SARS-CoV-2 and MERS-CoV, highlighting the scaffold's potential in antiviral therapy. nih.gov

A crucial avenue for future research on this compound and its analogues will be to use techniques like chemical proteomics and phenotypic screening to identify novel biological targets. Uncovering new mechanisms of action could open up entirely new therapeutic applications for this compound class. nih.gov

Advancements in Green Synthetic Methodologies for Scalable Production

As promising therapeutic candidates emerge, the development of efficient, cost-effective, and environmentally friendly synthetic methods for their large-scale production becomes critical. Traditional synthetic routes often involve harsh reaction conditions or the use of toxic solvents. nih.govrsc.org Green chemistry principles offer a path to more sustainable pharmaceutical manufacturing.

Recent advancements in the synthesis of quinazolin-4-ones have focused on green methodologies. Microwave-assisted synthesis has been shown to be an efficient method for producing various 3-amino-2-methyl-quinazolin-4(3H)-ones and their derivatives, often leading to good or excellent yields in shorter reaction times. mdpi.com Another innovative approach involves the use of deep eutectic solvents (DES), which are biodegradable and low-cost, in combination with microwaves. tandfonline.com Researchers have also developed a transition-metal-free approach using hydrogen peroxide (H₂O₂) as a green oxidant for the synthesis of the quinazolin-4-one scaffold. acs.orgnih.gov

Future research should aim to adapt and optimize these green synthetic methodologies for the scalable production of this compound and its derivatives. Developing robust and sustainable manufacturing processes will be essential for the eventual translation of these compounds from the laboratory to clinical use. tandfonline.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-hydroxy-2,2-dimethyl-1H-quinazolin-4-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization reactions starting from anthranilic acid derivatives or substituted benzoxazinones. For example, reacting 2-hydroxyheptadecanoic acid-derived chlorides with anthranilic acid in pyridine forms intermediate benzoxazinones, which are further treated with formamide or ammonium acetate at elevated temperatures (150°C) to yield quinazolin-4-one scaffolds . Optimization strategies include:

  • Catalyst selection : Use of pyridine or dimethylformamide as solvents to enhance reactivity.
  • Temperature control : Maintaining precise reaction temperatures (e.g., 150°C for cyclization) to avoid side products.
  • Purification : Column chromatography or recrystallization to isolate pure products.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing quinazolin-4-one derivatives?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR for structural elucidation of substituents and ring systems.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (FT-IR) : Identification of functional groups like carbonyl (C=O, ~1700 cm1^{-1}) and hydroxyl (O-H, ~3200 cm1^{-1}) .
  • X-ray Crystallography : For unambiguous determination of stereochemistry and crystal packing.
  • High-Performance Liquid Chromatography (HPLC) : Chiral HPLC to assess enantiopurity if stereocenters are present .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of quinazolin-4-one derivatives across different studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions, compound purity, or substituent effects. To resolve these:

  • Standardize Assays : Use validated protocols (e.g., fixed concentrations, cell lines, and incubation times).
  • Purity Verification : Confirm compound integrity via HPLC (>95% purity) and elemental analysis.
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl, hydroxy groups) to isolate activity-contributing moieties. For instance, 3-hydroxy-2,2-dimethyl groups in antidiabetic studies showed enhanced sirtuin-6 binding, while phenyl substitutions influenced anticonvulsant activity .

Q. What strategies are employed to achieve enantioselective synthesis of hydroxy-substituted quinazolin-4-ones?

  • Methodological Answer : Enantioselective methods include:

  • Chiral Catalysts : Ruthenium TsDPEN complexes (e.g., (S,S)-4a) in isopropanol or dichloromethane/formic acid systems, which reduced diketones to hydroxy ketones with >90% enantiomeric excess (ee) .
  • Asymmetric Cyclization : Use of chiral auxiliaries or organocatalysts (e.g., proline derivatives) during ring-closing steps.
  • Kinetic Resolution : Enzymatic or chemical resolution of racemic mixtures via selective reaction of one enantiomer.

Q. In designing quinazolin-4-one derivatives for specific therapeutic targets, how do substituent modifications influence receptor binding and pharmacokinetics?

  • Methodological Answer : Substituent effects are critical:

  • Hydrophobic Groups : 2,2-Dimethyl or aryl substitutions enhance lipophilicity, improving blood-brain barrier penetration for CNS targets (e.g., anticonvulsant derivatives) .
  • Hydroxy Groups : 3-Hydroxy moieties increase hydrogen-bonding potential, as seen in antidiabetic compounds binding to sirtuin-6 .
  • Electron-Withdrawing Groups : Nitro or trifluoromethoxy groups (e.g., in 2-(3-trifluoromethoxyphenyl) derivatives) modulate electronic density, affecting enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) .
  • Pharmacokinetic Optimization : LogP adjustments via alkyl chain length or polar substituents (e.g., hydrazine) to balance solubility and metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.